molecular formula C16H17ClN2O3S B2872243 2-(4-Chlorophenoxy)-2-methyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797091-89-4

2-(4-Chlorophenoxy)-2-methyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2872243
CAS RN: 1797091-89-4
M. Wt: 352.83
InChI Key: WNSWZWQPSZYPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, also known as CP-945,598, is a synthetic compound that is commonly used in scientific research. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are used to block the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study discussed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting their efficient creation and pharmacological potential, particularly in antibacterial and antifungal activities. Although the specific compound is not directly mentioned, the methodologies and evaluations present a relevant context for exploring similar compounds' synthesis and applications (Mistry & Desai, 2006).

Synthesis and Ring Transformation Studies

Research focusing on simple and condensed β-lactams outlines the synthesis and base-catalyzed ring transformation of related compounds, providing insights into the structural prerequisites and stability under various conditions, which is crucial for developing pharmacologically active agents (Sápi et al., 1997).

Antinociceptive and Anti-inflammatory Properties

A study on thiazolopyrimidine derivatives evaluated their antinociceptive and anti-inflammatory properties, detailing the synthesis of compounds with significant activity. This research demonstrates the potential of such compounds in developing new therapeutic agents (Selvam et al., 2012).

Antibacterial Activity of Heterocyclic Compounds

Investigations into new 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines have shown these compounds to exhibit significant in vitro growth inhibitory activity against various microbes, including E. coli and S. aureus, emphasizing their potential in antibacterial applications (Desai et al., 2001).

Synthesis of Phenothiazines for Antiinflammatory and Analgesic Use

Research on the synthesis of phenothiazines with antiinflammatory and analgesic properties highlights the potential for developing new therapeutic agents based on azetidinone and thiazolidinone derivatives, pointing towards the compound's relevance in pharmacological research (Kushwaha et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-16(2,22-12-5-3-11(17)4-6-12)14(20)19-9-13(10-19)21-15-18-7-8-23-15/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWZWQPSZYPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)OC2=NC=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

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